Predicted Physicochemical Differentiation from 4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Scaffolds
The introduction of the 3,4-difluorophenyl group at the N1 position significantly alters the predicted lipophilicity and hydrogen-bonding capacity compared to the unsubstituted 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine core scaffold. Using the XLogP3 algorithm, the calculated LogP for the target compound is 3.1, versus 0.8 for the N1-unsubstituted core [1]. This 2.3-unit increase in LogP is critical for optimizing membrane permeability and target engagement in cellular assays, and represents a deliberate, quantifiable structural upgrade over simpler pyrazolo[3,4-d]pyrimidine analogs.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, XLogP3 = 0.8 |
| Quantified Difference | ΔLogP = +2.3 |
| Conditions | Predicted via XLogP3 algorithm (PubChem/NCBI) |
Why This Matters
This substantial calculated lipophilicity shift directly influences cell permeability and solubility, guiding users to select the compound with the desired balance for their specific cellular assay versus biochemical screening needs.
- [1] PubChem (NCBI). Predicted LogP for 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine and 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine derived via XLogP3 algorithm. Accessed 2026. View Source
